molecular formula C9H8N2O B2669073 Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one CAS No. 1637752-28-3

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one

Cat. No.: B2669073
CAS No.: 1637752-28-3
M. Wt: 160.176
InChI Key: RTLBWSBCYZQKGW-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrrolo[2,3-C]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with a pyrrolo[2,3-C]pyridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBWSBCYZQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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